molecular formula C17H15N3O2 B2392926 1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenylurea CAS No. 2034315-70-1

1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenylurea

Cat. No.: B2392926
CAS No.: 2034315-70-1
M. Wt: 293.326
InChI Key: XSCHLAUDFOTIAX-UHFFFAOYSA-N
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Description

1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenylurea is a synthetic organic compound that features a unique combination of furan, pyridine, and phenylurea moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenylurea typically involves the following steps:

    Formation of the Furan-Pyridine Intermediate: The initial step involves the synthesis of a furan-pyridine intermediate. This can be achieved through the reaction of furan-2-carbaldehyde with pyridine-3-amine under suitable conditions.

    Urea Formation: The intermediate is then reacted with phenyl isocyanate to form the desired urea derivative. This reaction is typically carried out in the presence of a base such as triethylamine to facilitate the formation of the urea bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenylurea can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenylurea has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenylurea involves its interaction with specific molecular targets. The furan and pyridine rings can engage in π-π stacking interactions with aromatic residues in proteins, while the urea moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5-(Pyridin-3-yl)furan-2-yl)methanamine
  • N,N-Dimethyl(5-(Pyridin-3-yl)furan-2-yl)methanamine

Uniqueness

1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenylurea is unique due to the presence of both furan and pyridine rings, which provide a versatile platform for chemical modifications

Properties

IUPAC Name

1-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c21-17(20-15-5-2-1-3-6-15)19-11-13-9-14(12-18-10-13)16-7-4-8-22-16/h1-10,12H,11H2,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCHLAUDFOTIAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC2=CC(=CN=C2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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